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molecular formula C12H11NO4 B8350186 Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Cat. No. B8350186
M. Wt: 233.22 g/mol
InChI Key: GVUKEGGPRHXHKF-UHFFFAOYSA-N
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Patent
US09296711B2

Procedure details

Crude 3-(4-hydroxy-phenyl)-isoxazole-5-carboxylic acid ethyl ester (which may be prepared as described in Preparation of Intermediate 1; 1.9 g, 8.15 mmol) was taken up in a solution of EtOH saturated with NH3. The mixture was stirred overnight at room temperature under nitrogen. The solvent was evaporated to give 3-(4-hydroxy-phenyl)-isoxazole-5-carboxylic acid amide (1.17 g, 70%) as a flaky white powder.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)[CH:7]=1)=O)C.[NH3:18]>CCO>[OH:17][C:14]1[CH:15]=[CH:16][C:11]([C:8]2[CH:7]=[C:6]([C:4]([NH2:18])=[O:3])[O:10][N:9]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NO1)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NO1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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